molecular formula C14H20N2O4S B4959015 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

Cat. No.: B4959015
M. Wt: 312.39 g/mol
InChI Key: PCGKVLAYSWRBRA-UHFFFAOYSA-N
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Description

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide derivatives and has potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

  • Sulfonylation: : The piperidine derivative is then treated with a sulfonylating agent to introduce the sulfonyl group.

  • Phenoxylation: : The resulting compound undergoes a reaction with a phenol derivative to form the phenoxy group.

  • Acetylation: : Finally, the phenoxy group is acetylated to produce the acetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the molecular structure.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

Scientific Research Applications

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has several scientific research applications:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and acetamide moiety play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide stands out due to its unique structure and functional groups. Similar compounds include:

  • N-(4-((2-methyl-1-piperidinyl)sulfonyl)phenyl)acetamide

  • 4-(4-methylpiperidin-1-ylsulfonyl)phenol

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKVLAYSWRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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